N-(4-chlorobenzyl)-N'-cyclohexylurea
Description
N-(4-Chlorobenzyl)-N'-cyclohexylurea is a urea derivative characterized by a 4-chlorobenzyl group attached to one nitrogen atom and a cyclohexyl group to the other. Urea derivatives are widely studied for their pharmacological properties, including hypoglycemic, antitumor, and enzyme-inhibitory activities.
Properties
Molecular Formula |
C14H19ClN2O |
|---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-cyclohexylurea |
InChI |
InChI=1S/C14H19ClN2O/c15-12-8-6-11(7-9-12)10-16-14(18)17-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H2,16,17,18) |
InChI Key |
ANYHNJDRLQECDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of WAY-345995 involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce specific groups that confer its unique properties. The synthetic routes often involve:
Formation of the Core Structure: This step may involve cyclization reactions or other methods to create the basic framework of the molecule.
Functionalization: Introduction of functional groups through reactions such as halogenation, alkylation, or acylation.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial production methods for WAY-345995 would likely involve scaling up these laboratory procedures, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
WAY-345995 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
WAY-345995 has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Medicine: Potential therapeutic applications in treating diseases associated with protein aggregation, such as Alzheimer’s and Parkinson’s diseases.
Industry: May be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of WAY-345995 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to proteins involved in amyloid and synucleinopathies, thereby inhibiting their aggregation and promoting their clearance from the body. This interaction can modulate various cellular processes and pathways, ultimately leading to therapeutic benefits in diseases characterized by protein aggregation.
Comparison with Similar Compounds
Structural Analog 1: Glyburide (Glibenclamide)
Structure : N-(4-[3-(2-Methoxy-5-chlorobenzamido)benzosulphonyl)-N'-cyclohexylurea .
Key Differences :
- Glyburide incorporates a sulfonylurea moiety and a methoxy-substituted benzamide group, unlike the simpler urea and chlorobenzyl groups in the target compound. Pharmacology: Glyburide is a well-known hypoglycemic agent that stimulates insulin secretion by binding to sulfonylurea receptors in pancreatic β-cells .
Structural Analog 2: N-(4-Anilinophenyl)-N'-cyclohexylurea
Structure: Features an anilinophenyl group instead of 4-chlorobenzyl . Key Differences:
- The anilinophenyl group introduces aromatic amine functionality, which may enhance π-π stacking interactions in biological targets.
Structural Analog 3: N-(4-Chlorobenzyl)-N-ethylformamide
Structure : Replaces the urea group with a formamide and substitutes cyclohexyl with ethyl .
Key Differences :
- Synthesis: Rapid synthesis methods yield 41.6% isolated product, highlighting efficiency compared to urea derivatives, which often require multi-step protocols .
Pharmacological and Metabolic Considerations
Antitumor Activity
Compounds like N-(4-chlorobenzyl)-3-(2-furyl)acrylamide (CCG-6920) exhibit antitumor activity via kinase inhibition . While the urea group in the target compound may enhance solubility, the absence of acrylamide or furyl groups likely limits similar efficacy.
Metabolic Stability
Hydrazine analogs (e.g., N-(4-chlorobenzyl)-N'-benzoylhydrazine) undergo hepatic N-dealkylation and hydrolysis . The urea linkage in the target compound may resist hydrolysis better than hydrazides, improving metabolic stability.
Data Table: Key Properties of N-(4-Chlorobenzyl)-N'-cyclohexylurea and Analogs
Biological Activity
N-(4-chlorobenzyl)-N'-cyclohexylurea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its urea functional group, which is often associated with a variety of biological activities. The presence of the 4-chlorobenzyl group may influence its interaction with biological targets, potentially enhancing its efficacy.
Research indicates that compounds similar to this compound may act through multiple mechanisms:
- Inhibition of Enzymes : Many urea derivatives have been studied for their ability to inhibit specific enzymes involved in disease processes. For instance, some studies have focused on their role as inhibitors of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), which is critical for RNA virus replication .
- Antiviral Activity : The compound has shown promise in antiviral applications by targeting host factors essential for viral replication. This dual action—acting on both viral and host pathways—could make it a potential candidate for broad-spectrum antiviral therapies .
In Vitro Studies
Several in vitro studies have evaluated the biological activity of this compound:
- Antiviral Efficacy : In a study examining various compounds against enteroviruses, derivatives similar to this compound demonstrated significant antiviral activity. The effectiveness was attributed to their ability to inhibit PI4KIIIβ, thereby disrupting viral replication pathways .
- Cell Viability : Importantly, these compounds did not adversely affect cell viability at effective concentrations, suggesting a favorable safety profile .
Case Studies
- Broad-Spectrum Antiviral Development : A case study highlighted the development of multi-target agents that include this compound as a lead compound. These agents aimed to target both viral replication and cellular pathways involved in cystic fibrosis, showcasing the compound's versatility in therapeutic applications .
- Structure-Activity Relationship (SAR) Studies : SAR studies have been crucial in optimizing the biological activity of urea derivatives. Modifications to the chlorobenzyl moiety have been linked to enhanced binding affinities and improved inhibitory effects against specific viral targets .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
